

"4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid" molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B179059

[Get Quote](#)

Technical Guide: 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, a putative synthesis protocol, and a discussion of the potential biological significance of **4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid**. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Core Physicochemical Properties

The fundamental physicochemical properties of **4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid** (CAS No: 119778-44-8) are summarized below. These data are essential for its handling, formulation, and analysis in a research and development setting.

Property	Value	Source
Molecular Weight	171.22 g/mol	[1]
Molecular Formula	C ₇ H ₉ NO ₂ S	[2] [3]
Appearance	Yellow powder	
CAS Number	119778-44-8	[3] [4] [5]
XLogP3	2	
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	4	[2]
Rotatable Bond Count	2	[2]
Topological Polar Surface Area	78.4 Å ²	[2]
Monoisotopic Mass	171.03540 g/mol	[2]

Hypothetical Synthesis Protocol

While a specific, peer-reviewed synthesis protocol for **4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid** is not readily available in the cited literature, a plausible two-step experimental approach can be extrapolated from established methods for analogous thiazole-5-carboxylate derivatives. The following protocol is a representative procedure.

Step 1: Synthesis of Ethyl 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylate

This step involves a Hantzsch-type thiazole synthesis followed by N-alkylation, a common method for preparing substituted thiazoles.

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-chloroacetoacetate (1 equivalent) in ethanol.
- Thioamide Addition: To the stirred solution, add thioacetamide (1 equivalent).

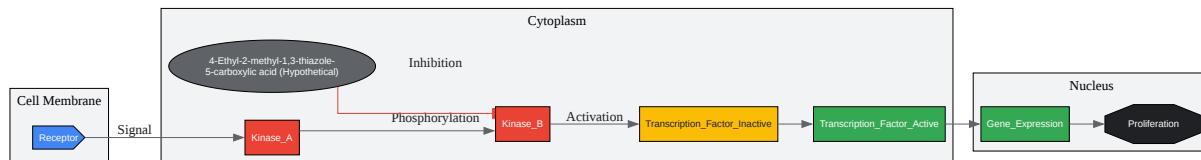
- Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
- Extraction: Extract the aqueous layer with ethyl acetate.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid

This step involves the saponification of the ethyl ester to the corresponding carboxylic acid.

- Reaction Setup: Dissolve the purified ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate (1 equivalent) from Step 1 in a mixture of ethanol and water.
- Hydrolysis: Add an excess of sodium hydroxide (e.g., 2-3 equivalents) and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.
- Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2-3 with dilute hydrochloric acid.
- Isolation: The carboxylic acid product should precipitate out of the solution. Collect the solid by vacuum filtration.
- Purification: Wash the solid with cold water and dry under vacuum to yield the final product.

Potential Biological Significance and Therapeutic Context

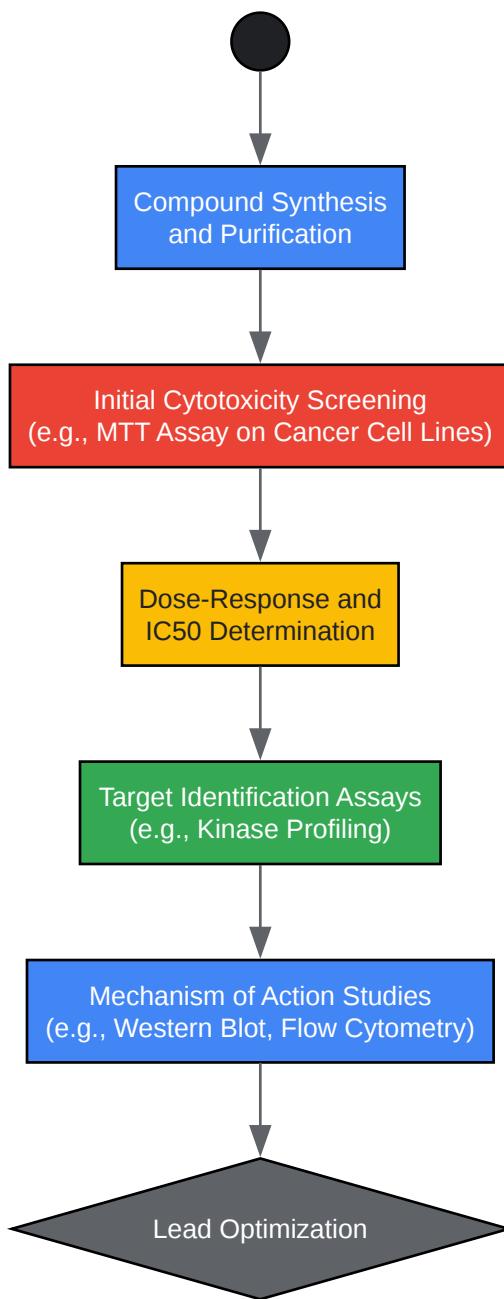

Direct experimental evidence for the biological activity of **4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid** is not extensively documented in the public domain. However, the thiazole nucleus is a well-established pharmacophore present in a wide array of biologically active

compounds. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[6][7][8][9][10]

Notably, derivatives of the closely related 4-methylthiazole-5-carboxylic acid have been investigated as potential inhibitors of mucin oncoproteins, which are targets in breast cancer therapy.[11] This suggests that **4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid** could be a valuable scaffold for the design of novel anticancer agents. The ethyl group at the 4-position may influence the compound's lipophilicity and binding affinity to biological targets.

Illustrative Signaling Pathway Modulation

Given the reported anticancer activities of similar thiazole derivatives, a hypothetical mechanism of action could involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival. The following diagram illustrates a potential, generalized pathway that could be targeted by a thiazole-based inhibitor.



[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of a generic kinase cascade by the title compound.

Experimental Workflow for Biological Screening

To elucidate the biological activity of **4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid**, a systematic screening workflow is recommended. The following diagram outlines a logical progression of *in vitro* assays.

[Click to download full resolution via product page](#)

Caption: A typical workflow for in vitro biological evaluation of a novel compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid DiscoveryCPR 113366-46-4 [sigmaaldrich.com]
- 2. Page loading... [wap.guidechem.com]
- 3. echemi.com [echemi.com]
- 4. Hit2Lead | 4-ethyl-2-methyl-1,3-thiazole-5-carboxylic acid | CAS# 119778-44-8 | MFCD12027007 | BB-4033750 [hit2lead.com]
- 5. 4-ethyl-2-methyl-1,3-thiazole-5-carboxylic acid | 119778-44-8 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 8. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid" molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b179059#4-ethyl-2-methyl-1-3-thiazole-5-carboxylic-acid-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com